molecular formula C9H14Cl2N4 B14671521 4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine CAS No. 39200-54-9

4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B14671521
CAS No.: 39200-54-9
M. Wt: 249.14 g/mol
InChI Key: INMRJUGWMTWQCB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and two isopropyl groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by the introduction of isopropyl groups. Common reagents used in the synthesis include chlorine gas, isopropylamine, and various solvents such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with hydroxyl groups can yield hydroxy-triazines, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other triazine derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another herbicide with comparable properties.

    Cyanuric Chloride: A triazine compound used as an intermediate in chemical synthesis.

Uniqueness

4,6-Dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine and isopropyl groups may enhance its reactivity and specificity in various applications.

Properties

CAS No.

39200-54-9

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

4,6-dichloro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H14Cl2N4/c1-5(2)15(6(3)4)9-13-7(10)12-8(11)14-9/h5-6H,1-4H3

InChI Key

INMRJUGWMTWQCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC(=NC(=N1)Cl)Cl)C(C)C

Origin of Product

United States

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